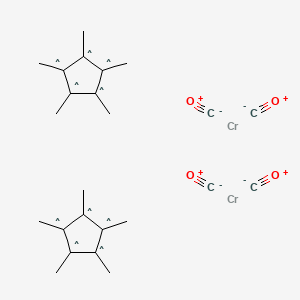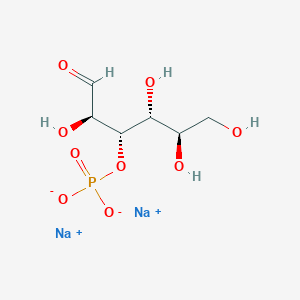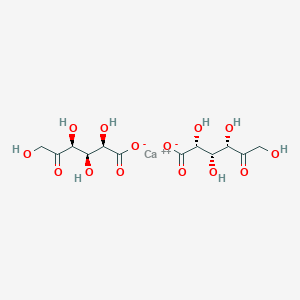
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine
Overview
Description
“(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine” is a chemical compound with the CAS Number: 1158017-93-6. It has a molecular weight of 260.3 . The IUPAC name for this compound is N2-benzyl-3,3,3-trifluoro-N~2~-propyl-1,2-propanediamine .
Molecular Structure Analysis
The InChI code for “(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine” is 1S/C13H19F3N2/c1-2-8-18(12(9-17)13(14,15)16)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,17H2,1H3 . This code provides a unique representation of the molecular structure.It is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Benzyl Esters
Benzyl esters, derived from substrates including amino acid and sugar derivatives, can be obtained through esterification reactions mediated by triethylamine, showcasing the versatility of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine in chemical synthesis (Tummatorn, Albiniak, & Dudley, 2007).
Histamine H3 Receptor Antagonists
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine derivatives have been evaluated as potent human histamine H(3) receptor antagonists, demonstrating the compound's potential in the development of new therapeutic agents (Apodaca et al., 2003).
Benzylamines via Iron-Catalysis
A novel sustainable catalytic methodology for synthesizing benzylamines from benzyl alcohols and amines, emphasizing (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine's role in creating pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).
Anticancer Activity of Oxindoles
The synthesis of functionalized oxindoles, through reactions involving (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine, has shown anticancer activity, highlighting the compound's potential in medicinal chemistry (Filatov et al., 2017).
Catalytic and Mechanistic Studies
Selective Alcohol Activation
Studies on the selective acylation of benzyl alcohol in the presence of benzylamine, facilitated by (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine, underline its utility in enhancing reaction specificity (Samanta, Sarkar, Fröhlich, Grimme, & Studer, 2013).
Ortho-Trifluoromethylation
The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, utilizing (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine, opens new avenues for modifying molecules for medicinal chemistry applications (Miura, Feng, Ma, & Yu, 2013).
Safety And Hazards
properties
IUPAC Name |
2-N-benzyl-3,3,3-trifluoro-2-N-propylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2/c1-2-8-18(12(9-17)13(14,15)16)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHVDLMXXBRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)


![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)



![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)




